molecular formula C4H6N4O B1629067 1H-pyrazol-5-ylurea CAS No. 67803-87-6

1H-pyrazol-5-ylurea

Cat. No. B1629067
CAS RN: 67803-87-6
M. Wt: 126.12 g/mol
InChI Key: XAEGRAIWWBXIRR-UHFFFAOYSA-N
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Description

1H-pyrazol-5-ylurea is a synthetic compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1H-pyrazol-5-ylurea is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. For example, some studies suggest that this compound inhibits the activity of protein kinases by binding to their ATP-binding sites. Other studies suggest that 1H-pyrazol-5-ylurea acts as an antagonist of specific receptors, such as the adenosine A2A receptor.
Biochemical and Physiological Effects:
1H-pyrazol-5-ylurea has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, 1H-pyrazol-5-ylurea has been reported to exhibit antifungal and antibacterial activities by disrupting the cell wall or membrane of the microorganisms.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1H-pyrazol-5-ylurea in lab experiments is its diverse biological activities, which make it a potential candidate for drug discovery and other applications. Moreover, this compound is relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of using 1H-pyrazol-5-ylurea in lab experiments is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on 1H-pyrazol-5-ylurea. One of the directions is to investigate its potential applications in materials science, as it exhibits interesting optical and electronic properties. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Moreover, further studies are needed to elucidate the mechanism of action of this compound and to identify its specific targets in the cell.

Scientific Research Applications

1H-pyrazol-5-ylurea has been extensively studied for its potential applications in drug discovery. It has been reported to exhibit various biological activities, including anti-inflammatory, antitumor, antifungal, and antibacterial effects. This compound has also been investigated as a potential inhibitor of protein kinases, which are involved in the regulation of cell growth and differentiation. Moreover, 1H-pyrazol-5-ylurea has been studied for its potential applications in agrochemicals, as it exhibits herbicidal and fungicidal activities.

properties

IUPAC Name

1H-pyrazol-5-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-4(9)7-3-1-2-6-8-3/h1-2H,(H4,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEGRAIWWBXIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625811
Record name N-1H-Pyrazol-5-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrazol-5-ylurea

CAS RN

67803-87-6
Record name N-1H-Pyrazol-5-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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